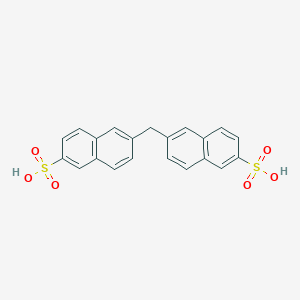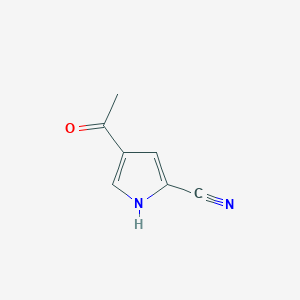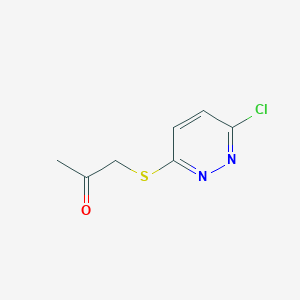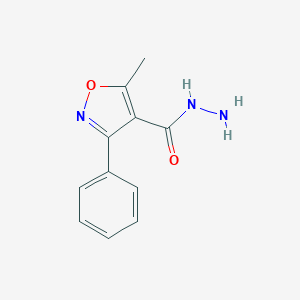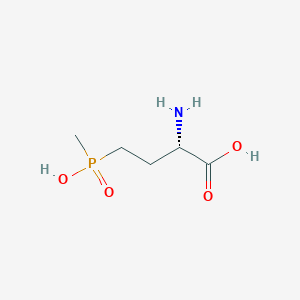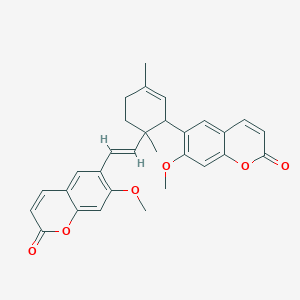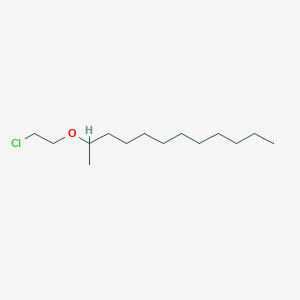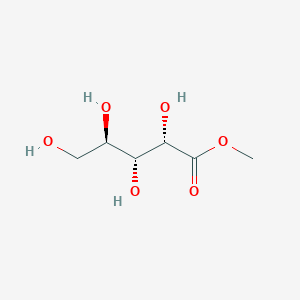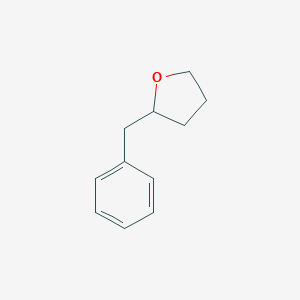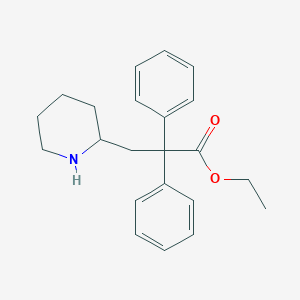
Pifenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pifenate is a chemical compound that has gained significant attention in the scientific research community. It is a novel molecule that has shown potential for various applications, including drug discovery, disease treatment, and biomedical research.
Mécanisme D'action
The mechanism of action of Pifenate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This inhibition results in an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Pifenate has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Pifenate has shown various biochemical and physiological effects. It has been shown to improve cognitive function by increasing the concentration of acetylcholine in the brain. It has also been shown to inhibit the growth and proliferation of cancer cells. Pifenate has been shown to have low toxicity and is well tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Pifenate has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown low toxicity in animal studies. Pifenate has shown potential for various applications, including drug discovery, disease treatment, and biomedical research. However, one of the limitations of Pifenate is that its mechanism of action is not well understood. Further research is needed to understand its mechanism of action and to fully explore its potential applications.
Orientations Futures
There are several future directions for the research of Pifenate. One direction is to further explore its potential as an anti-cancer agent. Pifenate has shown promising results in inhibiting the growth and proliferation of cancer cells, and further research is needed to develop it into a viable anti-cancer drug. Another future direction is to explore its potential as a treatment for Alzheimer's disease. Pifenate has shown potential for improving cognitive function, and further research is needed to determine its efficacy in treating Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of Pifenate and to fully explore its potential applications in drug discovery, disease treatment, and biomedical research.
Conclusion:
In conclusion, Pifenate is a novel molecule that has shown potential for various scientific research applications. Its synthesis method is straightforward, and it has shown low toxicity in animal studies. Pifenate has shown promising results as an anti-cancer agent and as a treatment for Alzheimer's disease. However, further research is needed to fully explore its potential applications and to understand its mechanism of action.
Méthodes De Synthèse
The synthesis method of Pifenate involves the reaction of 2-aminopyridine with 2-chloroacetyl chloride in the presence of a base like triethylamine. The reaction results in the formation of Pifenate in good yield. The purity of the compound can be increased by recrystallization and column chromatography.
Applications De Recherche Scientifique
Pifenate has shown potential for various scientific research applications. It has been used as a building block for the synthesis of various biologically active molecules. It has also been used as a ligand in the development of metal-based catalysts. Pifenate has shown potential as an anti-cancer agent, and it has been used in the development of anti-cancer drugs. It has also been used in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
15686-87-0 |
|---|---|
Nom du produit |
Pifenate |
Formule moléculaire |
C22H27NO2 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
ethyl 2,2-diphenyl-3-piperidin-2-ylpropanoate |
InChI |
InChI=1S/C22H27NO2/c1-2-25-21(24)22(18-11-5-3-6-12-18,19-13-7-4-8-14-19)17-20-15-9-10-16-23-20/h3-8,11-14,20,23H,2,9-10,15-17H2,1H3 |
Clé InChI |
KSIVTSFSGVVBJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1CCCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C(CC1CCCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)
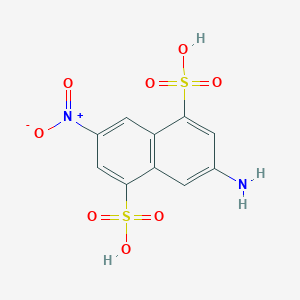
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)
